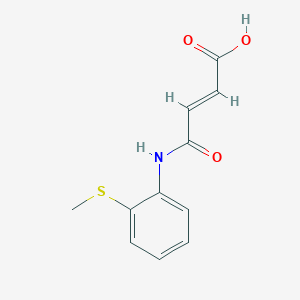

![molecular formula C18H25N5O3 B5558527 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide” is a compound used for scientific research needs . It is also known by registry numbers ZINC000072442150 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicate the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include an ion-associate reaction . This reaction is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined using various methods . For instance, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .Applications De Recherche Scientifique

Synthesis and Characterization Several studies focus on the synthesis and characterization of novel compounds with potential therapeutic applications. For instance, novel benzodifuranyl derivatives, including pyrimidinyl benzo difuran compounds, have been synthesized, showcasing anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020). Similarly, aromatic polyimides have been synthesized for material science applications, demonstrating properties such as solubility in organic solvents and thermal stability (M. Butt et al., 2005).

Anticancer Activity Research into anticancer applications reveals compounds with promising activity against cancer cell lines. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been synthesized and evaluated for its antiproliferative activity, displaying significant inhibition against various human cancer cell lines (Pei Huang et al., 2020).

Antibacterial and Anti-HIV Agents Compounds derived from pyrimidinyl and benzamide structures have been explored for their antibacterial and anti-HIV activities. Research indicates that certain heterocyclic and non-heterocyclic entities exhibit significant activity against microorganisms, highlighting their potential as therapeutic agents (R. Patel & K. Chikhalia, 2006).

Antiulcer Activities Derivatives of dimethoxyphenylethylamine have been synthesized and evaluated for their effectiveness in preventing gastric ulceration in rats, showcasing the potential for developing new antiulcer medications (T. Hosokami et al., 1992).

Polymer Synthesis The synthesis of polymers containing uracil and adenine as side groups from dimethyl methylenesuccinate indicates the exploration of nucleobase-containing polymers for various applications, including biocompatible materials (M. Hattori & M. Kinoshita, 1979).

Mécanisme D'action

While the specific mechanism of action for “N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide” is not mentioned in the retrieved papers, similar compounds like Elacestrant bind to the estrogen receptor-alpha (ERα) and act as a selective estrogen receptor degrader (SERD) .

Propriétés

IUPAC Name |

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-5-19-18-22-12(2)10-16(23-18)20-8-9-21-17(24)13-6-7-14(25-3)15(11-13)26-4/h6-7,10-11H,5,8-9H2,1-4H3,(H,21,24)(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAWNURKQMVVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![[3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone](/img/structure/B5558473.png)

![Methyl 2-[2-nitro-4-(piperidine-1-carbonyl)phenyl]sulfanylacetate](/img/structure/B5558476.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)